Ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate
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Overview
Description
Ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C10H18N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of ethyl acetoacetate with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can result in various ester derivatives.
Scientific Research Applications
Ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-oxopiperazin-2-yl)acetate
- Ethyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate
- Ethyl 2-(3,5-dimethyl-3-oxopiperazin-2-yl)acetate
Uniqueness
Ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate is unique due to the presence of two methyl groups at the 5-position of the piperazine ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-(5,5-dimethyl-3-oxopiperazin-2-yl)acetate |
InChI |
InChI=1S/C10H18N2O3/c1-4-15-8(13)5-7-9(14)12-10(2,3)6-11-7/h7,11H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
CRBQGANOKBAOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC(CN1)(C)C |
Origin of Product |
United States |
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